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Compound of Interest

Compound Name: N,N-diallyl-4-fluorobenzamide

Cat. No.: B259838

Executive Summary & Chemical Identity

N,N-Diallyl-4-fluorobenzamide is a specialized organofluorine intermediate primarily utilized
in advanced organic synthesis and medicinal chemistry. Unlike commodity chemicals, this
compound is frequently synthesized de novo in research settings to serve as a precursor for
Ring-Closing Metathesis (RCM) reactions or as a scaffold for nitrogen-containing heterocycles.

Due to its status as a research-grade intermediate rather than a bulk industrial solvent or
reagent, it does not possess a widely cited CAS number in public commercial catalogs. It is
identified definitively through its spectral fingerprint and synthetic lineage.

Chemical Identity Table
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Property Specification

Systematic Name N,N-diallyl-4-fluorobenzamide

CAS Registry Number Not Listed (Research Grade Intermediate)
Molecular Formula C13H14FNO

Molecular Weight 219.26 g/mol

Exact Mass 219.106

Physical State Pale-yellow ol

Solubility Soluble in CHz2Clz, CHCI3, DMSO, Toluene

4-Fluorobenzoyl chloride (CAS 403-43-0) +

Key Reactants ] )
Diallylamine (CAS 124-02-7)

Synthesis Protocol: The "Self-Validating" Workflow

Objective: Synthesize N,N-diallyl-4-fluorobenzamide with >93% yield via nucleophilic acyl
substitution.

Expert Insight: The choice of 4-fluorobenzoyl chloride over the carboxylic acid (via coupling
agents like EDC/NHS) is deliberate. The acid chloride offers faster kinetics and simpler
purification (an aqueous wash removes the salt byproducts), avoiding the difficult removal of
urea byproducts associated with carbodiimide couplings.

Reagents & Materials[1][2][3][4][5][6][7][8]

e Substrate: 4-Fluorobenzoyl chloride (1.0 equiv)
e Nucleophile: Diallylamine (2.0 equiv) Note: Excess acts as an HC| scavenger.
e Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

o Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology
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e Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with nitrogen. Add 4-
fluorobenzoyl chloride (5.0 mmol, 0.79 g) and dissolve in 50 mL of anhydrous DCM.

» Addition: Cool the solution to 0°C using an ice bath. Add diallylamine (10.0 mmol, 1.23 mL)
dropwise over 10 minutes.

o Causality: Slow addition prevents exotherm-driven side reactions. The second equivalent
of amine traps the HCI generated.

e Reaction: Remove the ice bath and allow the mixture to stir at RT for 12 hours. Monitor via
TLC (30% EtOAc/Hexane).

o Workup:
o Dilute with 50 mL DCM.
o Wash with 1M HCI (2 x 30 mL) to remove unreacted amine.

o Wash with Saturated NaHCOs (2 x 30 mL) to remove unreacted acid chloride (hydrolyzed
to acid).

o Wash with Brine (1 x 30 mL).

« Isolation: Dry the organic layer over anhydrous MgSOu, filter, and concentrate under reduced
pressure.

e Result: The product is obtained as a pale-yellow oil. Flash chromatography is typically
unnecessary if the acid/base wash is performed correctly.

Synthesis Pathway Diagram
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Caption: Nucleophilic acyl substitution pathway for the synthesis of N,N-diallyl-4-
fluorobenzamide.

Analytical Validation (Characterization)

To ensure the integrity of the synthesized compound, compare your experimental data against
these literature-validated spectral characteristics.

Nuclear Magnetic Resonance (NMR)[1][3][9]

e 'HNMR (CDCls, 400 MHz):
o 0 7.45(m, 2H, Ar-H meta to F)
o 0 7.10 (m, 2H, Ar-H ortho to F)
o 85.79 (M, 2H, -CH=)
o 85.19 (M, 4H, =CH2)[1]
o 84.09 (brs, 2H, N-CH2)[1]
o 83.82 (brs, 2H, N-CHz)

o Note: The broad singlets for the N-CH=z groups indicate restricted rotation around the
amide bond, a hallmark of tertiary amides.

Infrared Spectroscopy (IR)[1]

e Diagnostic Band: 1639 cm~1 (Strong, C=0 stretch).[1]

e Absence: No N-H stretch (confirming tertiary amide formation).

Mass Spectrometry (HR-MS)[1]

e Method: ESI or El (70eV)[1]

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b259838?utm_src=pdf-body-img
https://www.benchchem.com/product/b259838?utm_src=pdf-body
https://www.benchchem.com/product/b259838?utm_src=pdf-body
https://application.wiley-vch.de/contents/jc_2111/2007/f700477_s.pdf
https://application.wiley-vch.de/contents/jc_2111/2007/f700477_s.pdf
https://application.wiley-vch.de/contents/jc_2111/2007/f700477_s.pdf
https://application.wiley-vch.de/contents/jc_2111/2007/f700477_s.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b259838?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Calculated Mass (M+): 219.11
e Observed Fragments:
o m/z 219 [M+][1]
o m/z 123 [M - N(allyl)z] (Fluorobenzoyl cation)

Functional Applications

This compound is not merely an end-product but a strategic "handle" in complex molecule
synthesis.

A. Ring-Closing Metathesis (RCM)

The diallyl motif is the classic substrate for Grubbs' catalysts (I or 1l) to form nitrogen
heterocycles.

e Reaction: N,N-diallyl-4-fluorobenzamide - N-(4-fluorobenzoyl)-2,5-dihydro-1H-pyrrole.

 Utility: This generates a pyrroline ring, which can be further functionalized (e.g.,
dihydroxylation) to create bioactive pyrrolidine alkaloids.

B. Medicinal Chemistry (Fluorine Effect)

The 4-fluorophenyl group is a bioisostere often used to block metabolic oxidation at the para-
position of an aromatic ring. Incorporating this moiety via the amide linkage increases the
metabolic stability of the resulting drug candidate compared to a non-fluorinated analog.

Application Workflow Diagram
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Caption: Divergent application pathways: RCM for heterocycle synthesis and Fluorine-
substitution for ADME optimization.

Safety & Handling

While specific toxicological data for this research intermediate is limited, it should be handled
with the standard precautions for fluorinated amides.

o Hazard Classification (Predicted): Irritant (Skin/Eye/Respiratory).
o PPE: Nitrile gloves, safety goggles, and lab coat.
« Inhalation: Handle only in a fume hood to avoid inhalation of aerosols.

o Spill Response: Absorb with inert material (vermiculite) and dispose of as halogenated
organic waste.

References

» Cadierno, V., et al. (2007). "Efficient Tandem Process for the Catalytic Deprotection of N-Allyl
Amides and Lactams in Aqueous Media." Chemistry — A European Journal, Supporting

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b259838?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b259838?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Information.[2] (Source of spectral data and synthesis yield).

o BenchChem. (2025).[3] "Technical Guide: Synthesis and Spectral Analysis of N,N-diallyl-4-
methylbenzenesulfonamide.” (Analogous synthesis protocol reference).

o National Center for Biotechnology Information. (2025). "PubChem Compound Summary for
CID 67879, 4-Fluorobenzoyl chloride." (Precursor data).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Definitive Technical Guide: N,N-Diallyl-4-
fluorobenzamide]. BenchChem, [2026]. [Online PDF]. Available at:
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fluorobenzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
Phone: (601) 213-4426
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